

Neuroprotective Properties of Ceftriaxone: A Technical Guide to its Mechanisms and Therapeutic Potential

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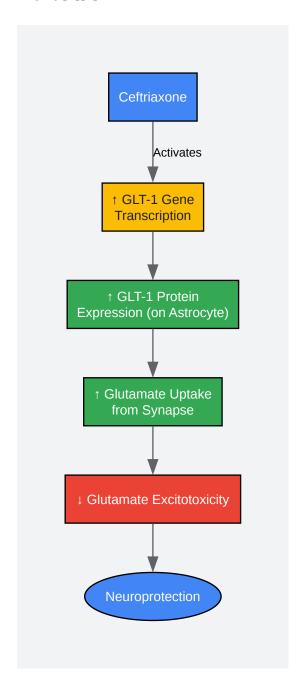
Abstract: Ceftriaxone, a third-generation β-lactam antibiotic, has emerged as a promising neuroprotective agent through drug repurposing efforts. Beyond its antimicrobial activity, extensive preclinical research has demonstrated its efficacy in a wide range of neurological disorder models, including stroke, neurodegenerative diseases, and traumatic brain injury. The primary mechanism of action is the upregulation of the glutamate transporter-1 (GLT-1), which enhances glutamate clearance and mitigates excitotoxicity. However, its neuroprotective effects are pleiotropic, encompassing the attenuation of neuroinflammation, reduction of oxidative stress, inhibition of ferroptosis, and modulation of pathological protein aggregation. This technical guide provides an in-depth review of Ceftriaxone's neuroprotective mechanisms, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Upregulation of Glutamate Transporter-1 (GLT-1)

The principal mechanism underlying Ceftriaxone's neuroprotective effects is its ability to increase the expression and activity of the astrocytic glutamate transporter-1 (GLT-1)[1][2]. Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), but its excess accumulation in the synaptic cleft leads to excitotoxicity, a key pathological process in many acute and chronic neurological disorders[3]. GLT-1 is responsible for the majority of glutamate uptake from the synapse, thereby preventing neuronal damage[4].



Ceftriaxone has been shown to increase the transcription of the GLT-1 gene, leading to elevated levels of GLT-1 protein and enhanced glutamate uptake capacity[1][5]. This was first demonstrated by Rothstein et al. (2005), who found that β-lactam antibiotics, particularly Ceftriaxone, increased GLT-1 expression and offered neuroprotection in a model of motor neuron degeneration[1][6][7]. The upregulation of GLT-1 by Ceftriaxone has since been consistently reported across various models of neurological disease[1][8]. For instance, treatment with Ceftriaxone has been found to restore GLT-1 expression in models of cerebral ischemia and traumatic brain injury[1][9].





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Ceftriaxone-mediated upregulation of the GLT-1 transporter.

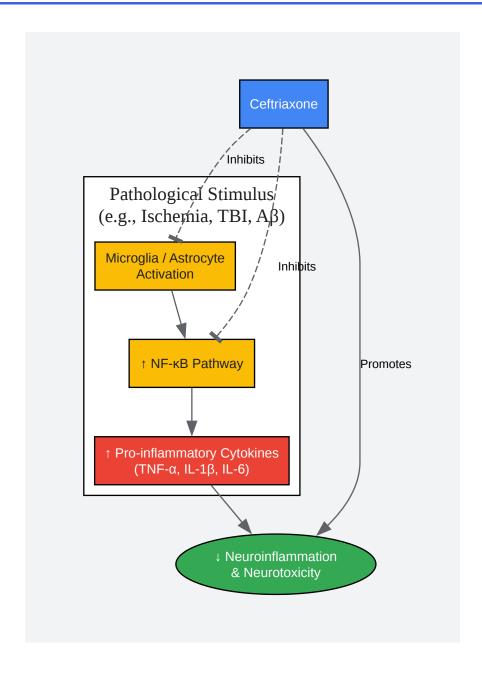
Pleiotropic Neuroprotective Mechanisms

While GLT-1 upregulation is a central component, Ceftriaxone exerts its neuroprotective effects through multiple, interconnected pathways.

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) and the production of pro-inflammatory cytokines, is a common feature of many neurological disorders. Ceftriaxone has been shown to suppress neuroinflammatory responses. In models of traumatic brain injury, Ceftriaxone treatment significantly reduced the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interferon-γ (INF-γ), and tumor necrosis factor-α (TNF-α)[9][10]. Similarly, in a Parkinson's disease model, Ceftriaxone downregulated the expression of markers for astrocyte (GFAP) and microglia (Iba1) activation and reduced inflammation by targeting the TLR4/NF-κB pathway[11][12]. This anti-inflammatory action contributes significantly to its overall neuroprotective profile[13][14].





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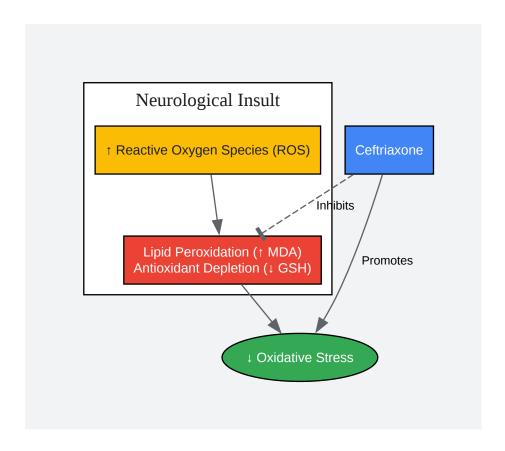
Anti-inflammatory signaling pathway of Ceftriaxone.

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. Ceftriaxone has demonstrated significant antioxidant properties[8][15]. In a rat model of chronic cerebral hypoperfusion, Ceftriaxone treatment attenuated the production of malondialdehyde (MDA), a marker of lipid peroxidation, in the hippocampus[13][14].



Furthermore, in a neuropathic pain model, Ceftriaxone protected against CCI-induced oxidative stress by decreasing MDA levels and increasing the levels of the endogenous antioxidant glutathione (GSH)[16]. These effects help preserve neuronal integrity in the face of disease- or injury-induced oxidative insults[17].



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Ceftriaxone's modulation of oxidative stress pathways.

Inhibition of Ferroptosis

Recent studies have uncovered a novel mechanism involving the inhibition of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. In in-vitro and in-vivo models of Parkinson's disease, Ceftriaxone was found to inhibit the ferroptosis pathway[18][19]. This effect was mediated by regulating the expression of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4), key components of the cystine-glutamate antiporter system that protects against ferroptosis[18][19]. By inhibiting ferroptosis, Ceftriaxone can directly protect dopaminergic neurons and suppress the activation of glial cells[18].



Effects on Pathological Protein Aggregation

In the context of neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD), Ceftriaxone has shown effects beyond glutamate modulation. In a mouse model of AD, Ceftriaxone treatment significantly attenuated the deposition of amyloid-beta (A β) and reduced the associated neuroinflammatory response[3][20][21]. For Parkinson's disease, in vitro studies have suggested that Ceftriaxone can bind to α -synuclein and inhibit its polymerization, a key event in the formation of Lewy bodies[10][18].

Efficacy in Preclinical Models: Quantitative Data

Ceftriaxone's neuroprotective effects have been quantified across a diverse range of preclinical models. The following tables summarize key findings.

Table 1: Neuroprotective Effects of Ceftriaxone in Stroke and Ischemia Models



Disease Model	Species	Ceftriaxone Dosage & Regimen	Key Quantitative Findings	Reference(s)
Middle Cerebral Artery Occlusion (MCAO)	Rat	200 mg/kg, single IP injection 90 min after MCAO	Reduced 24-hour mortality from 34.5% to 0% (P < 0.01). Significantly improved neurological deficits (P < 0.001).	[22]
Global Brain Ischemia	Rat	50, 100, 200 mg/kg IP (pre- treatment)	Dose- dependently prevented delayed neuronal death in the hippocampal CA1 area.	[8]
Oxygen-Glucose Deprivation (OGD)	Rat Hippocampal Slices	200 mg/kg IP for 5 days	Delayed onset of hypoxic spreading depression from 5.2 min to 6.3 min (P < 0.001).	[2]
Chronic Cerebral Hypoperfusion	Rat	Post-ischemia treatment	Attenuated white matter damage and production of MDA, IL-1β, and TNF-α in the hippocampus.	[13][14]

Table 2: Neuroprotective Effects of Ceftriaxone in Neurodegenerative Disease Models



Disease Model	Species	Ceftriaxone Dosage & Regimen	Key Quantitative Findings	Reference(s)
Alzheimer's Disease (Aβ25–35 injection)	Mouse	100 mg/kg/day IP for 36 days	Significantly attenuated Aβ deposition and reduced expression of inflammatory markers IBA1 and CD54.	[21]
Parkinson's Disease (MPTP- induced)	Mouse	200 mg/kg/day IP for 7 days	Alleviated motor dysfunction (pole test time reduced from 17.7s to 11.7s; p < 0.001). Increased TH and GLT-1 expression.	[11]
Parkinson's Disease (6- OHDA lesion)	Rat	200 mg/kg/day for 1 week (pre- treatment)	Ameliorated muscular rigidity and contralateral rotation; reduced dopaminergic neuronal death.	[8]
Huntington's Disease	Mouse	Not specified	Attenuated the disease phenotype.	[4][10]



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Table 3: Neuroprotective Effects of Ceftriaxone in Other CNS Injury Models



Disease Model	Species	Ceftriaxone Dosage & Regimen	Key Quantitative Findings	Reference(s)
Traumatic Brain Injury (TBI)	Rat	200 mg/kg IV, single dose post- injury	Attenuated TBI-induced cerebral edema and cognitive deficits. Significantly reduced IL-1β, INF-y, and TNF-α levels.	[9]
Neuropathic Pain (CCI)	Rat	200 mg/kg/day IP for 7 days	Reduced Bax/Bcl2 ratio and decreased levels of MDA on days 3 and 7 (P < 0.05).	[16]
Spinal Cord Injury	Rat	150 µg daily, intrathecal, for 7 days	Increased expression of membrane- bound, dimerized GLT-1 protein by 77%.	[6]
Whole-Brain Irradiation	Rat	21 days of treatment	Increased hippocampal neuron counts and brain levels of BDNF, GLT-1, and SOD. Reduced MDA and TNF-α.	[15]

Key Experimental Methodologies



The investigation of Ceftriaxone's neuroprotective properties relies on a set of established experimental protocols.

Animal Models of Neurological Disorders

- Stroke (Ischemia/Reperfusion): The most common model is the transient Middle Cerebral
 Artery Occlusion (MCAO). A filament is inserted into the internal carotid artery to block the
 MCA for a defined period (e.g., 90 minutes), followed by its withdrawal to allow reperfusion.
 Infarct size, neurological deficit scores, and cellular changes in the penumbra are
 assessed[22][24].
- Parkinson's Disease: Models are typically induced by neurotoxins. Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice or stereotactic injection of 6hydroxydopamine (6-OHDA) into the substantia nigra or striatum in rats leads to the specific loss of dopaminergic neurons[8][11].
- Alzheimer's Disease: Models can involve transgenic mice expressing human amyloid precursor protein or the administration of amyloid-beta (Aβ) fragments (e.g., Aβ₂₅₋₃₅) via intracerebroventricular (i.c.v.) injection to induce AD-like pathology[21][25].
- Traumatic Brain Injury (TBI): A common model is the lateral cortical impact injury, where a controlled impact is delivered to the exposed dura of the brain, causing focal injury[9].

Drug Administration and Dosing

Ceftriaxone is typically dissolved in sterile saline. The most common route of administration in rodent models is intraperitoneal (IP) injection, with doses frequently around 200 mg/kg daily[1] [9][24]. Treatment duration varies from a single dose to several weeks, depending on the study's objective (acute vs. chronic effects)[21][22]. Other routes, such as intravenous (IV) or direct intrathecal (IT) injection, are also used[6][9].

Biochemical and Molecular Assays

 Western Blotting: This technique is crucial for quantifying the expression levels of specific proteins. Brain tissue (e.g., hippocampus, cortex, striatum) is homogenized, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with primary



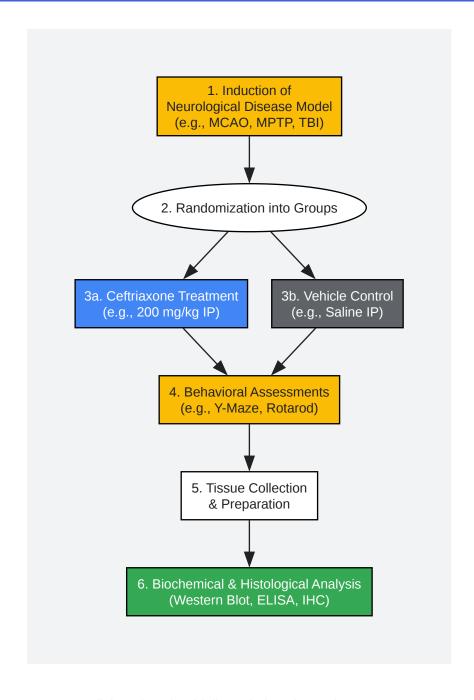
antibodies against targets like GLT-1, GFAP, Iba1, Bax, Bcl-2, and tyrosine hydroxylase (TH) [9][11].

- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to measure the concentration of soluble molecules like pro- and anti-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10) in brain homogenates or plasma[9][26].
- Oxidative Stress Assays: The level of lipid peroxidation is commonly measured by quantifying Malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay. Antioxidant capacity is assessed by measuring levels of reduced glutathione (GSH)[16][17].
- Immunohistochemistry/Immunofluorescence: These methods are used to visualize the localization and expression of proteins within brain tissue sections, providing spatial information on neuronal survival, glial activation, and protein aggregation[15][18].

Behavioral Assessments

- Cognitive Function: The Y-maze and Barnes maze are used to assess spatial learning and memory. The passive avoidance test is used to evaluate fear-induced memory[9][20][21].
- Motor Function: The rotarod test assesses motor coordination and balance. The pole test
 and open-field test are used to evaluate motor deficits and exploratory behavior, particularly
 in models of Parkinson's disease[11][27].
- Neurological Deficit Scoring: In stroke models, neurological function is often graded on a scale (e.g., Bederson score) to assess the severity of motor impairments[17].





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A typical preclinical experimental workflow for Ceftriaxone.

Clinical Translation and Future Directions

Despite the wealth of promising preclinical data, the translation of Ceftriaxone into a clinical neuroprotective therapy has been challenging. A large-scale, phase 3 clinical trial in patients with Amyotrophic Lateral Sclerosis (ALS) did not find a significant difference in survival or disease progression between the Ceftriaxone and placebo groups[5][10][28]. The reasons for



this translational failure are likely multifactorial, including differences in pathophysiology between animal models and human disease, the timing of intervention, and challenges in achieving sufficient CNS drug concentrations to robustly engage the target mechanisms in humans[23].

However, the extensive preclinical evidence suggests that the pathways targeted by Ceftriaxone, particularly glutamate homeostasis and neuroinflammation, remain valid therapeutic targets[5][29]. Future research should focus on:

- Developing novel compounds that more potently and specifically upregulate GLT-1 without antimicrobial activity[16].
- Investigating Ceftriaxone in other neurological conditions where excitotoxicity and inflammation are primary drivers of acute injury, such as ischemic stroke and TBI[29][30].
- Exploring combination therapies where Ceftriaxone could complement other neuroprotective agents.

Conclusion

Ceftriaxone is a repurposed antibiotic with a robust and multifaceted neuroprotective profile demonstrated in a wide array of preclinical models. Its primary mechanism involves the upregulation of the GLT-1 glutamate transporter, which combats excitotoxicity. This is complemented by significant anti-inflammatory, antioxidant, and anti-ferroptotic effects. While clinical translation has proven difficult, the study of Ceftriaxone has provided invaluable insights into key pathological mechanisms in neurological disorders and continues to inform the development of next-generation neuroprotective therapeutics. The comprehensive data and established methodologies outlined in this guide serve as a resource for researchers aiming to further explore and harness these therapeutic pathways.

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